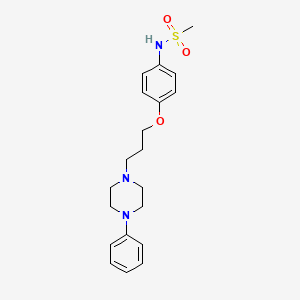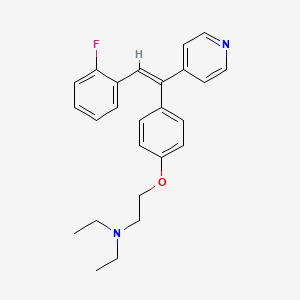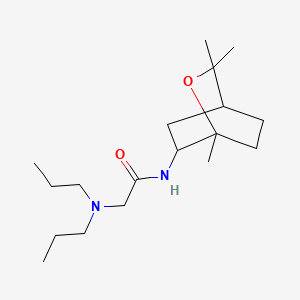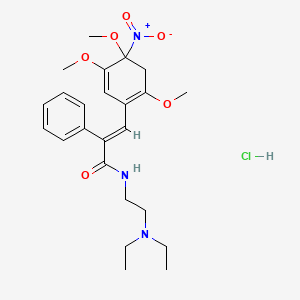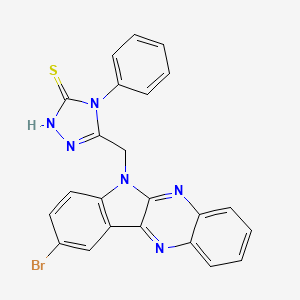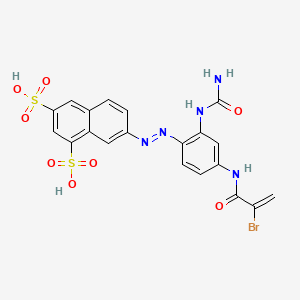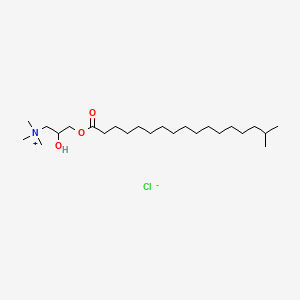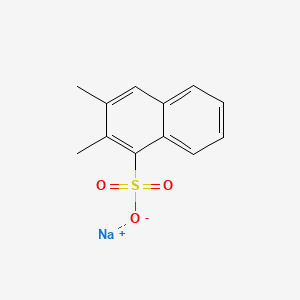
Sodium 2,3-dimethyl-1-naphthalenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,3-dimethyl-1-naphthalenesulfonate is a chemical compound with the molecular formula C₁₂H₁₁NaO₃S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonate group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,3-dimethyl-1-naphthalenesulfonate typically involves the sulfonation of 2,3-dimethylnaphthalene. The reaction is carried out by treating 2,3-dimethylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the complete sulfonation of the naphthalene derivative.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,3-dimethylnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2,3-dimethyl-1-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Sodium 2,3-dimethyl-1-naphthalenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological molecules.
Industry: this compound is used in the manufacture of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2,3-dimethyl-1-naphthalenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can form ionic interactions with positively charged sites on proteins or other biomolecules, affecting their function and activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-naphthalenesulfonate
- Sodium 1-naphthalenesulfonate
- Sodium 2,3-diisopropylnaphthalene-1-sulfonate
Uniqueness
Sodium 2,3-dimethyl-1-naphthalenesulfonate is unique due to the presence of two methyl groups on the naphthalene ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other naphthalenesulfonate derivatives and can lead to different physical and chemical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
27178-87-6 |
|---|---|
Fórmula molecular |
C12H11NaO3S |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
sodium;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C12H12O3S.Na/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1 |
Clave InChI |
VDHOTNRNELFZCL-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



